molecular formula C12H15N7O5 B136924 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide CAS No. 154094-95-8

2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide

Cat. No.: B136924
CAS No.: 154094-95-8
M. Wt: 337.29 g/mol
InChI Key: UPAXAMPOZYLHQR-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of nitroimidazole groups in the structure makes this compound particularly interesting for various scientific research applications.

Properties

CAS No.

154094-95-8

Molecular Formula

C12H15N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide

InChI

InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20)

InChI Key

UPAXAMPOZYLHQR-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-]

Synonyms

N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves the reaction of 2-nitroimidazole with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and protozoal infections.

    Medicine: Investigated for its potential anticancer properties, particularly in targeting hypoxic tumor cells.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves the reduction of the nitro groups to reactive intermediates that can interact with cellular macromolecules. These reactive intermediates can cause DNA damage, leading to cell death. The compound is particularly effective in hypoxic conditions, making it a potential candidate for targeting hypoxic tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its dual nitroimidazole groups, which may enhance its biological activity and specificity. This structural feature distinguishes it from other nitroimidazole derivatives and may contribute to its potential as a therapeutic agent .

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